
6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes that are involved in cell growth and division. It may also inhibit the activity of enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and has potential applications in the treatment of cancer. It has also been found to exhibit antibacterial activity and has potential applications in the treatment of bacterial infections. Additionally, it has been found to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a valuable tool for studying the mechanisms of cell growth and division, as well as the mechanisms of bacterial growth and survival. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
Orientations Futures
There are several future directions for research involving 6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine. One area of research could focus on the development of new methods for synthesizing this compound. Another area of research could focus on the development of new derivatives of this compound with enhanced activity against cancer cells, bacteria, and inflammatory diseases. Additionally, research could focus on the development of new drug delivery systems for this compound to improve its bioavailability and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine has been achieved using various methods. One of the most commonly used methods involves the reaction of 6-fluorobenzene-1,2-diamine with 3-methoxypropylamine in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 6-fluoro-1,2-diaminobenzene with 3-methoxypropyl chloride in the presence of a base such as potassium carbonate. These methods have been found to be efficient and yield high purity 6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine.
Applications De Recherche Scientifique
6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine has potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to exhibit antibacterial activity against various strains of bacteria. Additionally, it has been found to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-fluoro-2-N-(3-methoxypropyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O/c1-14-7-3-6-13-10-8(11)4-2-5-9(10)12/h2,4-5,13H,3,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVJQQRWQWTMDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C=CC=C1F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


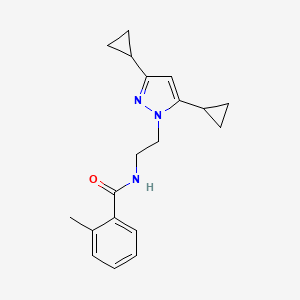
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2394887.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2394893.png)
![5-(3-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2394895.png)

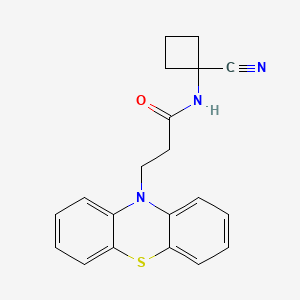
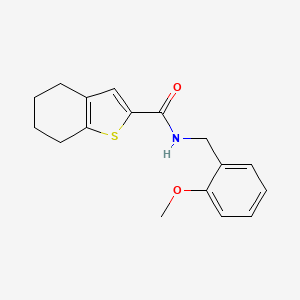


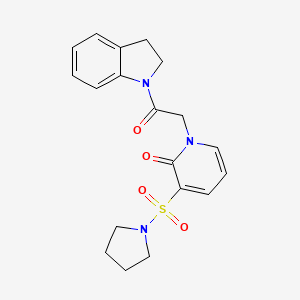
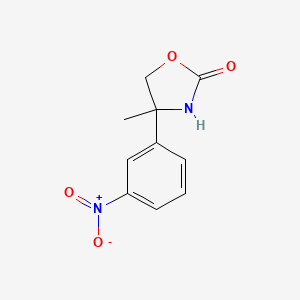
![3-((4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2394906.png)